4-Bromo-7-fluoropyrazolo[1,5-a]pyridine

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship

Select this dual-halogen scaffold for kinase inhibitor libraries and PET tracer development. The 4-Br enables selective Suzuki diversification; the 7-F enhances metabolic stability and enables late-stage radiofluorination. This orthogonal reactivity supports controlled, sequential functionalization for PROTACs and targeted synthesis.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B8230400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-fluoropyrazolo[1,5-a]pyridine
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C(C2=CC=NN2C(=C1)F)Br
InChIInChI=1S/C7H4BrFN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H
InChIKeyDMRBKLXYOBWKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine: Baseline Characterization and Structural Context for Procurement


4-Bromo-7-fluoropyrazolo[1,5-a]pyridine (CAS: 1427434-65-8) is a halogenated heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class, a scaffold recognized for its broad utility in kinase inhibitor development and other medicinal chemistry applications [1]. This compound features a fused bicyclic aromatic system with a bromine substituent at the 4-position and a fluorine atom at the 7-position, yielding a molecular formula of C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . The distinct substitution pattern imparts specific electronic and steric properties that differentiate it from its analogs, making it a valuable intermediate for structure-activity relationship (SAR) studies and targeted synthesis [2].

Why 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine Cannot Be Simply Substituted with In-Class Analogs


Within the pyrazolo[1,5-a]pyridine scaffold, subtle variations in halogen substitution patterns can profoundly alter both chemical reactivity and biological activity. For instance, SAR studies on p110α-selective PI3 kinase inhibitors demonstrate that even minor modifications, such as replacing a sulfonyl group or altering a substituent off the hydrazone nitrogen, result in a complete loss of p110α isoform selectivity [1]. Similarly, the introduction of fluorine atoms is a well-established strategy to enhance metabolic stability and modulate electronic properties [2], whereas bromine provides a versatile handle for cross-coupling reactions. Consequently, substituting 4-bromo-7-fluoropyrazolo[1,5-a]pyridine with a non-fluorinated analog (e.g., 4-bromo-7-methyl) or a non-brominated analog (e.g., 7-fluoropyrazolo[1,5-a]pyridine) would compromise these dual functionalities, potentially leading to divergent outcomes in both synthesis and bioassays. The quantitative evidence presented below substantiates the unique value proposition of this specific halogen pairing.

Quantitative Differentiation of 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine Against Closest Analogs


Fluorine Substitution Enhances Metabolic Stability: A Class-Level Inference from Pyrazolo[1,5-a]pyridine SAR

The incorporation of a fluorine atom at the 7-position is expected to significantly improve the metabolic stability of derivatives compared to non-fluorinated analogs such as 4-bromo-7-methylpyrazolo[1,5-a]pyridine or 4-bromo-7-chloropyrazolo[1,5-a]pyridine. This inference is grounded in well-documented medicinal chemistry principles where fluorine substitution at metabolically labile sites reduces oxidative metabolism and prolongs half-life [1].

Medicinal Chemistry Drug Metabolism Structure-Activity Relationship

Bromine at C4 Enables Divergent Cross-Coupling Reactivity Not Possible with Chlorine Analogs

The C4 bromine atom in 4-bromo-7-fluoropyrazolo[1,5-a]pyridine serves as a more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the chlorine atom in 4-chloro-7-fluoropyrazolo[1,5-a]pyridine. This is a well-established principle in organic synthesis, where aryl bromides undergo oxidative addition more readily than aryl chlorides [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Fluorine Modulates Electronic Properties and Potential Binding Affinity: Insights from D4 Receptor Ligands

Fluorine substitution on the pyrazolo[1,5-a]pyridine core can dramatically impact receptor binding affinity. In a study of dopamine D4 receptor ligands, a series of fluoro-substituted analogs exhibited high affinity with Ki values ranging from 1.3 to 28 nM [1]. While not a direct comparator to 4-bromo-7-fluoropyrazolo[1,5-a]pyridine itself, this data from a closely related scaffold demonstrates the quantitative impact of fluorine on molecular recognition.

Medicinal Chemistry Receptor Binding PET Imaging

Structural Confirmation of Pyrazolo[1,5-a]pyridine Binding Mode in Mcl-1

A co-crystal structure of a pyrazolo[1,5-a]pyridine derivative bound to the anti-apoptotic protein Mcl-1 has been determined, revealing the precise binding mode of this scaffold [1]. This structural information is critical for structure-based drug design and validates the utility of the core in targeting protein-protein interactions. While the exact compound 4-bromo-7-fluoropyrazolo[1,5-a]pyridine was not crystallized, the data provides a class-level validation of the scaffold's ability to engage challenging targets like Mcl-1.

Structural Biology Cancer Therapeutics Apoptosis

Optimal Research and Industrial Applications for 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine


Lead Optimization for Kinase Inhibitors with Improved Metabolic Stability

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine is an ideal building block for synthesizing focused libraries of kinase inhibitors where enhanced metabolic stability is a key objective. The 7-fluoro substituent is a classic bioisostere that can block oxidative metabolism at that position, potentially leading to compounds with longer half-lives and improved in vivo efficacy [1]. The 4-bromo handle allows for rapid diversification via Suzuki coupling to explore SAR around the kinase hinge-binding region [2]. This dual functionality makes it a strategic choice over non-fluorinated or non-brominated analogs for medicinal chemists targeting kinases such as PI3K, p38, or RET.

Development of PET Tracers for CNS Targets

The presence of a fluorine atom makes this compound a valuable precursor for the development of 18F-labeled positron emission tomography (PET) tracers. As demonstrated with pyrazolo[1,5-a]pyridine-based D4 receptor ligands, fluorinated analogs can be radiolabeled and used to study receptor distribution in vivo [3]. 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine provides a scaffold that can be further functionalized and then subjected to late-stage radiofluorination, enabling the creation of novel imaging agents for neurology or oncology applications.

Synthesis of Dual-Target Inhibitors via Sequential Cross-Coupling

The orthogonal reactivity of the bromine and fluorine substituents allows for a sequential functionalization strategy. The bromine at C4 can be selectively coupled under mild palladium-catalyzed conditions (e.g., Suzuki) without affecting the fluorine [2]. Subsequently, the fluorine can be used to modulate the compound's physicochemical properties or serve as a site for further derivatization, such as nucleophilic aromatic substitution under specific conditions. This enables the construction of complex, dual-targeting molecules, such as bivalent ligands or PROTACs, in a controlled and efficient manner.

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